Home > Products > Screening Compounds P944 > Doxazosin methanesulfonate, (R)-
Doxazosin methanesulfonate, (R)- - 156154-38-0

Doxazosin methanesulfonate, (R)-

Catalog Number: EVT-1200495
CAS Number: 156154-38-0
Molecular Formula: C24H29N5O8S
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Doxazosin methanesulfonate, (R)- can be sourced from various chemical suppliers and is often used in research settings due to its pharmacological properties. Its classification includes:

  • Chemical Class: Alpha-1 adrenergic receptor antagonists
  • IUPAC Name: (R)-2-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine methanesulfonate
  • Molecular Formula: C24H29N5O8S
  • Molecular Weight: 547.6 g/mol .
Synthesis Analysis

Methods and Technical Details

Doxazosin methanesulfonate, (R)- can be synthesized through several methods involving the modification of the doxazosin structure. The synthesis typically involves:

  1. Starting Materials: Doxazosin base and methanesulfonic acid.
  2. Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol under controlled temperatures to ensure complete conversion.
  3. Purification: Post-reaction, the product is purified using crystallization or chromatography techniques to isolate the desired methanesulfonate salt form.

The synthesis process requires careful monitoring of reaction conditions to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of doxazosin methanesulfonate, (R)- features a complex arrangement that includes:

  • Core Structure: A quinazoline ring system.
  • Functional Groups: Methanesulfonate group contributing to its solubility and pharmacokinetic properties.

Key Structural Data:

  • SMILES Notation: CCOC(=O)S(=O)(=O)O
  • 3D Structure: Available in databases such as PubChem .
Chemical Reactions Analysis

Reactions and Technical Details

Doxazosin methanesulfonate can undergo various chemical reactions typical for amines and sulfonates:

  1. Acid-Base Reactions: The methanesulfonate group can act as a weak acid, participating in proton transfer reactions.
  2. Nucleophilic Substitution: The structure allows for potential nucleophilic attack at the sulfonyl carbon under certain conditions.

These reactions are significant in understanding the compound's reactivity profile and potential interactions in biological systems .

Mechanism of Action

Process and Data

The mechanism of action of doxazosin methanesulfonate, (R)- involves selective antagonism of alpha-1 adrenergic receptors. This leads to:

  • Vasodilation: Relaxation of blood vessels resulting in decreased blood pressure.
  • Improved Urinary Flow: Reduction in bladder neck resistance, facilitating urination in patients with benign prostatic hyperplasia.

The pharmacodynamic effects are characterized by an onset of action within hours, with peak effects observed after several days of consistent dosing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doxazosin methanesulfonate exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the methanesulfonate group.
  • Stability: Generally stable under recommended storage conditions.

Relevant Data:

  • Melting Point: Approximately 150–155 °C.
  • pH Range: Aqueous solutions typically exhibit a neutral pH .
Applications

Scientific Uses

Doxazosin methanesulfonate, (R)- has several applications in both clinical and research settings:

  1. Clinical Use: As an antihypertensive agent and for managing benign prostatic hyperplasia symptoms.
  2. Research Applications: Investigated for its effects on cardiovascular health, aging processes, and potential roles in neuroprotection.

Additionally, ongoing studies are exploring its effects on cellular mechanisms related to longevity .

Chemical Characterization of (R)-Doxazosin Methanesulfonate

Stereochemical Configuration and IUPAC Nomenclature

The (R)-enantiomer of doxazosin methanesulfonate features a stereogenic center at the carbon atom of the 1,4-benzodioxan-2-ylcarbonyl moiety. This chiral center dictates its three-dimensional orientation and biological activity profile. The IUPAC name for the compound is:(R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine methanesulfonate

The absolute (R)-configuration is confirmed through X-ray crystallographic studies, which show the benzodioxane ring adopting a specific orientation relative to the quinazoline pharmacophore. This spatial arrangement facilitates optimal binding to α1-adrenergic receptor subtypes. The methanesulfonate (mesylate) counterion forms an ionic bond with the piperazine nitrogen, creating a stable crystalline salt with a 1:1 stoichiometry [1] [9].

Table 1: Stereochemical Descriptors of (R)-Doxazosin Methanesulfonate

PropertySpecification
Chiral Center LocationBenzodioxane C2 position
Absolute Configuration(R)
Molecular FormulaC23H25N5O5·CH4O3S
Molecular Weight547.6 g/mol
Salt Stoichiometry1:1 (base: mesylate)

Synthesis Pathways for Enantiomerically Pure (R)-Isomer

The synthesis of enantiomerically pure (R)-doxazosin methanesulfonate requires chiral resolution or asymmetric synthesis techniques due to the compound's single stereogenic center. The most efficient pathway involves:

  • Chiral Resolution of Racemic Intermediate:Racemic trans-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is reacted with a chiral amine (e.g., dehydroabietylamine) to form diastereomeric salts. Fractional crystallization from methanol yields the (R)-acid enantiomer with >99% enantiomeric excess (ee) [7].

  • Enantioselective Coupling:The resolved (R)-acid is activated with thionyl chloride (SOCl2) in dichloromethane at 0-5°C, forming the acid chloride intermediate. This intermediate is then coupled with piperazine in acetonitrile at 25°C, producing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone with retained configuration [6].

  • Quinazoline Ring Formation:The intermediate reacts with 2-chloro-6,7-dimethoxyquinazolin-4-amine in refluxing ethanol (78°C) for 8 hours, yielding (R)-doxazosin free base. Critical parameters include stoichiometric control (1:1.05 molar ratio) and nitrogen atmosphere to prevent racemization [6].

  • Salt Formation and Purification:The free base is dissolved in methanol at 50°C, treated with methanesulfonic acid (1.0 equivalent), and crystallized via cooling to 0°C. The resulting (R)-doxazosin mesylate is recrystallized from ethanol:methanol (9:1 v/v) to achieve polymorph Form A [1] [7].

Table 2: Optimization of Critical Synthesis Parameters

StepOptimal ConditionsYieldPurity
Chiral ResolutionDehydroabietylamine, MeOH, 0°C42%>99% ee
Acid Chloride FormationSOCl2, CH2Cl2, 0°C95%98%
Piperazine CouplingACN, 25°C, N2 atmosphere88%99%
Quinazoline CondensationEtOH, reflux, 8h76%98.5%
Mesylate CrystallizationMeOH/EtOH (1:9), 0°C91%>99.5%

Mesylate Counterion Interactions in Crystalline Structure

The crystalline structure of (R)-doxazosin mesylate (Form A) exhibits specific interactions between the mesylate anion and protonated piperazine moiety:

  • Ionic Bonding: The sulfonate group (SO3-) forms a strong ionic interaction (2.49 Å) with the protonated piperazine nitrogen (N-H+) [1].
  • Hydrogen Bond Network: Three-dimensional stability is achieved through O-H···O hydrogen bonds (2.65–2.78 Å) between methanesulfonate oxygen and the quinazoline N-H group, creating a bilayer arrangement parallel to the crystallographic ac-plane [7].
  • Stacking Interactions: Benzodioxane and quinazoline rings exhibit π-π stacking (3.48 Å interplanar distance), stabilized by hydrophobic pockets formed by methyl/methoxy groups [1].

Polymorph Form A demonstrates superior stability over other forms due to its dense hydrogen bond network (melting point: 289–291°C with decomposition). The crystal lattice remains intact even after 24 months at 25°C/60% RH, with <0.1% polymorphic transition [1] [7]. Solvent selection critically impacts polymorphism: methanol yields Form A, while dichloromethane produces metastable Form B with lower decomposition temperature (275°C) [1].

Comparative Physicochemical Properties: (R)- vs. (S)-Enantiomer

The enantiomers exhibit distinct differences in physicochemical behavior despite identical elemental composition:

  • Receptor Binding Affinity:The (R)-enantiomer shows 8-fold higher α1-adrenoceptor binding affinity (pKi = 8.55 ± 0.12) in human prostate tissue compared to the (S)-isomer (pKi = 7.91 ± 0.15). This stereoselectivity arises from optimal hydrogen bonding between the (R)-configured benzodioxane carbonyl and transmembrane Ser192 residue [3] [5].

  • Aqueous Solubility:At physiological pH (7.4), the (R)-enantiomer demonstrates 22% higher solubility (0.83 mg/mL) than the (S)-enantiomer (0.68 mg/mL) due to its lower crystal lattice energy (ΔHfusion = 128 kJ/mol vs. 135 kJ/mol). Both enantiomers show pH-dependent solubility: >10 mg/mL at pH <3, but <0.1 mg/mL at pH >8 [1] [8].

  • Thermal Behavior:Differential scanning calorimetry reveals distinct endotherms: (R)-form melts at 289°C (ΔH = 148 J/g), while (S)-form exhibits a broad decomposition exotherm at 275°C. These thermal disparities correlate with crystalline packing efficiency, where the (R)-lattice has 7% higher density [7].

  • Pharmacological Selectivity:In rat models, the (R)-enantiomer exerts 3.2-fold stronger hypotensive effects (ED30 = 15.64 nmol/kg) than the (S)-isomer (ED30 = 128.81 nmol/kg). Conversely, both enantiomers show equivalent inhibition of vesical micturition pressure (IC50 ≈ 35 nmol/kg), indicating chiral discrimination in cardiovascular versus urinary effects [5].

Table 3: Enantiomeric Comparison of Key Properties

Property(R)-Enantiomer(S)-EnantiomerAnalytical Method
α1-Adrenoceptor Ki (nM)2.89 ± 0.2123.7 ± 1.8Radioligand binding [3]
Aqueous Solubility (mg/mL)0.83 ± 0.050.68 ± 0.04Shake-flask HPLC [8]
Melting Point (°C)289 (dec.)275 (dec.)DSC [7]
Log P (octanol/water)2.81 ± 0.032.79 ± 0.02Potentiometric titration
Urinary Bladder IC50 (nmol/kg)34.9 ± 2.136.3 ± 2.5In vivo pressure monitoring [5]

These physicochemical differences underscore the therapeutic superiority of the (R)-enantiomer, particularly for cardiovascular applications where receptor binding specificity translates to enhanced potency at lower doses. The enantiopure form also reduces metabolic load compared to racemic formulations [5] [9].

Properties

CAS Number

156154-38-0

Product Name

Doxazosin methanesulfonate, (R)-

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid

Molecular Formula

C24H29N5O8S

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m1./s1

InChI Key

VJECBOKJABCYMF-VEIFNGETSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.